molecular formula C18H14FN5OS B2363518 2-(1-甲基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基硫)-N-(4-氟苯基)乙酰胺 CAS No. 1358802-48-8

2-(1-甲基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基硫)-N-(4-氟苯基)乙酰胺

货号: B2363518
CAS 编号: 1358802-48-8
分子量: 367.4
InChI 键: AJSHAQRHNZHODS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14FN5OS and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Characterization

The synthesis of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazoloquinoxaline core followed by the introduction of the fluorophenyl acetamide moiety. Various characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticonvulsant Properties

Research has indicated that derivatives of triazoloquinoxaline exhibit significant anticonvulsant activity. In studies involving metrazol-induced convulsions in animal models, certain derivatives demonstrated efficacy comparable to standard anticonvulsants. Specifically, compounds derived from the triazoloquinoxaline scaffold have shown promise in reducing seizure frequency and severity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of related compounds were tested against various cancer cell lines, revealing that some derivatives possess potent cytotoxic effects. The mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II activity. For instance, certain derivatives exhibited IC50 values as low as 2.44 μM against HepG2 liver cancer cells .

Antimicrobial Effects

In addition to its anticancer properties, the compound has shown antimicrobial activity against a range of pathogens. Similar triazole derivatives have been documented to exhibit significant inhibitory effects on bacterial and fungal strains, suggesting a potential role in treating infectious diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals several significant findings:

StudyFindings
Ghiaty et al. (2013)Identified novel anticonvulsant agents among synthesized triazoloquinoxaline derivatives.
El-Adl et al. (2020)Reported anticancer activities with IC50 values indicating effective cytotoxicity against multiple cancer cell lines.
Recent Studies (2023)Highlighted new derivatives as intercalative inhibitors of topoisomerase II with promising antiproliferative effects .

生物活性

The compound 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide represents a novel class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives , which have garnered attention for their potential biological activities, particularly in the fields of anticonvulsant , anticancer , and anti-VEGFR-2 activities. This article explores the synthesis, biological evaluation, and relevant case studies of this compound and its derivatives.

Synthesis of the Compound

The synthesis of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide typically involves several steps:

  • Formation of the Triazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole structure.
  • Substitution Reactions : Subsequent reactions involve substitution at various positions on the quinoxaline ring to introduce functional groups such as fluorophenyl and thioether moieties.
  • Final Acetylation : The final product is obtained through acetylation of the amine group.

Anticonvulsant Activity

Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. In a study evaluating several synthesized compounds including 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide, it was found that some derivatives demonstrated potent activity against metrazol-induced convulsions in animal models. For instance:

  • Compounds showed varying degrees of effectiveness with some reaching an ED50 value indicating their potential as anticonvulsants .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to assess anti-proliferative effects. The compound exhibited IC50 values indicating significant cytotoxicity.
  • A specific derivative was noted for its ability to inhibit cell growth effectively at low concentrations (IC50 values ranging from 1.9 to 3.23 µg/mL), suggesting a promising lead for further development .

The biological activity of 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide is attributed to its ability to interact with biological macromolecules:

  • Intercalation with DNA : Studies indicate that triazoloquinoxaline derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibition of Topoisomerases : Some derivatives have shown inhibitory effects on topoisomerase II enzymes which are crucial for DNA unwinding during replication .

Recent Studies

Recent research has focused on synthesizing new derivatives with enhanced biological activity:

  • A study conducted in 2023 highlighted new [1,2,4]triazolo[4,3-a]quinoxaline derivatives that exhibited potent anti-VEGFR-2 activity. These compounds were specifically designed to target tumor angiogenesis by inhibiting vascular endothelial growth factor receptor signaling pathways .

Comparative Analysis

A comparative analysis of various triazoloquinoxaline compounds revealed that modifications at specific positions significantly influenced their biological activity:

CompoundCell Line TestedIC50 (µM)Activity Type
Compound AMCF-72.44Anticancer
Compound BHepG26.29Anticancer
Compound CVero>10Cytotoxicity

属性

IUPAC Name

N-(4-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSHAQRHNZHODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。